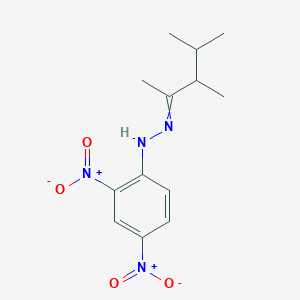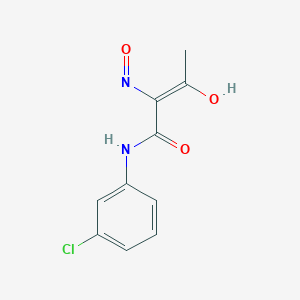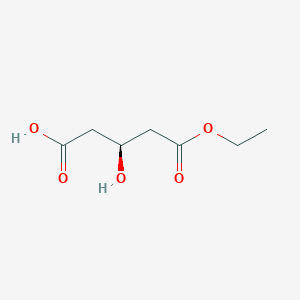
3-(2'-Methylpiperidino)propyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2’-Methylpiperidino)propyl phenoxyacetate is an organic compound with the molecular formula C17H25NO3 It features a phenoxyacetate ester linked to a 3-(2’-methylpiperidino)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl phenoxyacetate typically involves the esterification of phenoxyacetic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl phenoxyacetate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2’-Methylpiperidino)propyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetate compounds.
Aplicaciones Científicas De Investigación
3-(2’-Methylpiperidino)propyl phenoxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2’-Methylpiperidino)propyl phenoxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic acid derivatives: Compounds with similar ester or amine groups.
Piperidine derivatives: Compounds containing the piperidine ring structure.
Uniqueness
3-(2’-Methylpiperidino)propyl phenoxyacetate is unique due to its specific combination of a phenoxyacetate ester and a 3-(2’-methylpiperidino)propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
63906-45-6 |
|---|---|
Fórmula molecular |
C17H25NO3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)propyl 2-phenoxyacetate |
InChI |
InChI=1S/C17H25NO3/c1-15-8-5-6-11-18(15)12-7-13-20-17(19)14-21-16-9-3-2-4-10-16/h2-4,9-10,15H,5-8,11-14H2,1H3 |
Clave InChI |
DPFSZEXJIOUDSW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCCOC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


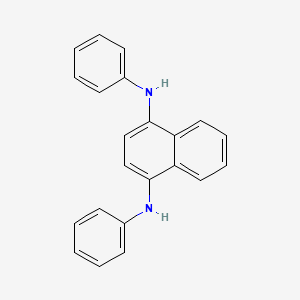
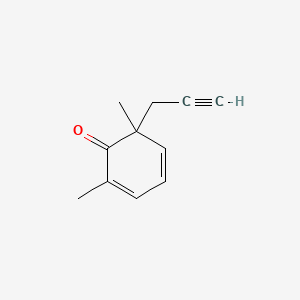
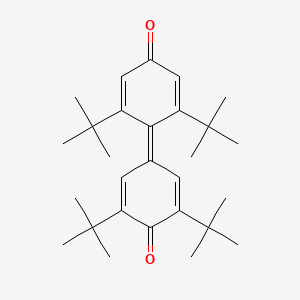
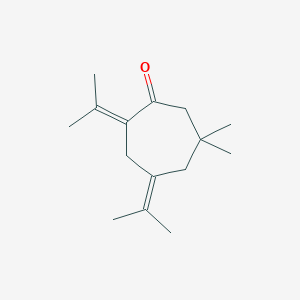
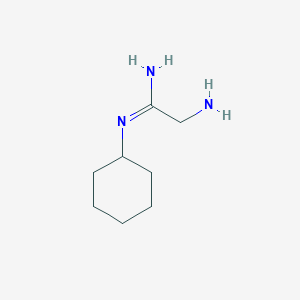
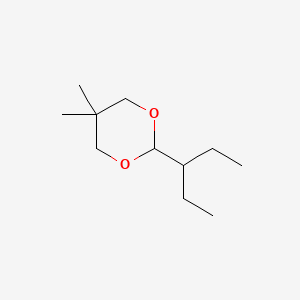
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)


![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
